molecular formula C12H14BrN3O3 B2698515 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromofuran-2-carboxamide CAS No. 2034390-91-3

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromofuran-2-carboxamide

Cat. No. B2698515
CAS RN: 2034390-91-3
M. Wt: 328.166
InChI Key: CHARWGLULUFMHV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole compounds can vary greatly depending on the specific compound . For example, the compound “2-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)acetic acid” has a linear formula of C13H14O3N2 .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions take place .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have demonstrated significant antimicrobial potential. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacteria, fungi, and other pathogens. For instance, compounds 1a and 1b exhibited good antimicrobial activity .

Antioxidant Properties

Certain imidazole derivatives possess antioxidant properties. Researchers have investigated their ability to scavenge free radicals and protect cells from oxidative damage. These compounds could potentially be used in the development of antioxidants .

Anti-Inflammatory Effects

Imidazole-based molecules have been explored for their anti-inflammatory properties. These compounds may modulate inflammatory pathways and offer therapeutic benefits in conditions related to inflammation .

Antitumor Potential

Some imidazole derivatives exhibit antitumor activity. Researchers have studied their effects on cancer cell lines and animal models. These compounds could be promising candidates for cancer therapy .

Antidiabetic Activity

Imidazole-containing compounds have been investigated for their potential in managing diabetes. Their effects on glucose metabolism and insulin sensitivity are of interest .

Antiviral Properties

Researchers have explored imidazole derivatives as potential antiviral agents. These compounds may inhibit viral replication and could be useful in treating viral infections .

Anti-HIV-1 Activity

While not directly related to the mentioned compound, it’s worth noting that indole derivatives (which share some similarities with imidazoles) have been studied for their anti-HIV-1 effects .

Synthetic Routes and Drug Development

Imidazole serves as a core structure in the development of new drugs. Various synthetic routes exist for creating imidazole derivatives, enabling researchers to tailor their properties for specific applications . For example, N-heterocyclic carbenes (NHCs) have been used as both ligands and organocatalysts in imidazole synthesis .

Mechanism of Action

The mechanism of action of imidazole compounds can vary greatly depending on the specific compound and its intended use. For example, some imidazole compounds are used as inhibitors of certain enzymes .

Safety and Hazards

The safety and hazards associated with imidazole compounds can vary greatly depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of new imidazole compounds and the study of their properties is a promising area of research .

properties

IUPAC Name

5-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O3/c13-11-2-1-10(19-11)12(17)15-4-7-18-8-6-16-5-3-14-9-16/h1-3,5,9H,4,6-8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHARWGLULUFMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCOCCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromofuran-2-carboxamide

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